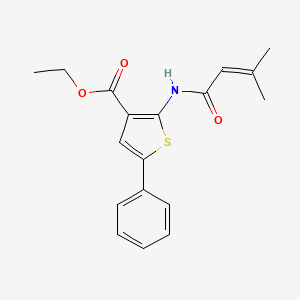
3-(4-Tert-butylphenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Tert-butylphenyl)-2-oxopropanoic acid is an organic compound characterized by its phenyl ring substituted with a tert-butyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-tert-butylphenyl)-2-oxopropanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 4-tert-butylphenol with acetyl chloride in the presence of an aluminum chloride catalyst.
Oxidation: The resulting ketone is then oxidized using oxidizing agents such as potassium permanganate or chromyl chloride to form the carboxylic acid.
Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes, optimizing reaction conditions to achieve higher yields and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives, including esters and amides.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of different substituted phenyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.
Substitution: Lewis acids like aluminum chloride (AlCl3) and other electrophilic reagents.
Major Products Formed:
Esters and amides from oxidation reactions.
Alcohols and aldehydes from reduction reactions.
Substituted phenyl derivatives from electrophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic materials. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through its interaction with molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
4-tert-Butylphenol: A phenol derivative with similar structural features but lacking the carboxylic acid group.
3-(4-tert-Butylphenyl)isobutyraldehyde: A related aldehyde compound with a different functional group.
Uniqueness: 3-(4-tert-butylphenyl)-2-oxopropanoic acid is unique due to its combination of the tert-butyl group and the carboxylic acid group, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-2-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQKWGQEVYRRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2980405.png)
![5-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2980406.png)
![Ethyl 3-[3-(prop-2-enoylamino)propanoylamino]pyrrolidine-1-carboxylate](/img/structure/B2980407.png)
![N-(4-methoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2980410.png)

![(Cyclopentylmethyl)[(2,5-difluorophenyl)methyl]amine](/img/structure/B2980414.png)
![N-{[4-(2-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2980415.png)

![Spiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2980419.png)
![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2980420.png)

